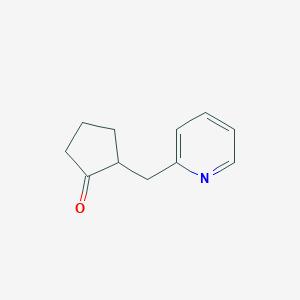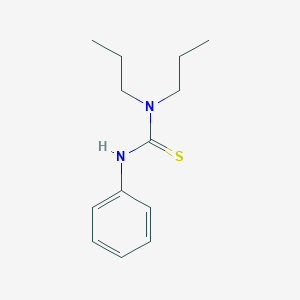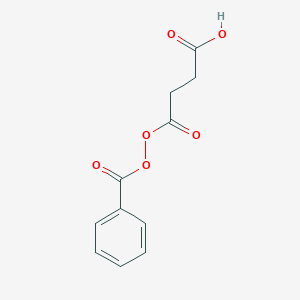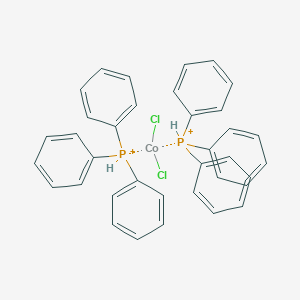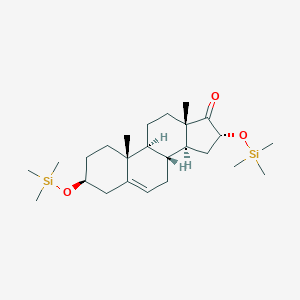
磷化钴(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) phosphide is an inorganic compound with the chemical formula Co₃P₂ It is a member of the phosphide family, which consists of compounds containing phosphorus in combination with metals
科学研究应用
Cobalt(II) phosphide has a wide range of scientific research applications, including:
Energy Storage: Cobalt(II) phosphide is used as an electrode material in batteries and supercapacitors due to its high electrical conductivity and stability.
Photocatalysis: It is employed in photocatalytic systems for hydrogen production from water splitting.
Biomedical Applications: Cobalt(II) phosphide nanoparticles are being explored for use in drug delivery and imaging due to their unique magnetic properties.
作用机制
Target of Action
Cobalt(II) phosphide, also known as cobalt(2+);phosphorus(3-), primarily targets the hydrogen evolution reaction (HER) . It is used as an efficient catalyst for hydrogen production and fuel cells, and as electrode materials for batteries .
Mode of Action
Cobalt(II) phosphide interacts with its targets through its intrinsic catalytic properties . The compound’s mode of action is influenced by the phosphorus content and the structural designs of cobalt phosphides . The crystalline phase can be controlled by changing the phosphide source species .
Biochemical Pathways
The primary biochemical pathway affected by Cobalt(II) phosphide is the hydrogen evolution reaction (HER) . This compound has been used as a promising electrocatalyst for catalyzing the HER in acidic aqueous solutions . The Volmer-Heyrovsky pathway is implied in hydrogen production .
Pharmacokinetics
The compound’s catalytic activity is known to be influenced by the atomic ratios of co to p, the interaction between cobalt phosphide and carbon species, and the doping of n atoms into cnts .
Result of Action
The result of Cobalt(II) phosphide’s action is the efficient production of hydrogen. The compound exhibits excellent catalytic performances for both the HER and oxygen evolution reaction (OER) in basic solution . It affords a current density of 10 mA cm −2 at low overpotentials .
Action Environment
The action, efficacy, and stability of Cobalt(II) phosphide are influenced by environmental factors. For instance, the compound’s catalytic activity for HER can be significantly improved by adjusting active phase and carbon species structures . The compound’s action is also influenced by the phase structure and support effect .
生化分析
Biochemical Properties
Cobalt(II) phosphide has shown notable electrocatalytic activity, which makes it a promising candidate for biochemical reactions . It has been used for the detection of hydrogen peroxide, a representative reactive oxygen species in living organisms . The compound interacts with hydrogen peroxide, facilitating its detection .
Cellular Effects
Hydrogen peroxide plays a critical role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cobalt(II) phosphide involves its electrocatalytic activity. It facilitates the electrochemical reduction of hydrogen peroxide, demonstrating its potential as a biosensor .
Temporal Effects in Laboratory Settings
In laboratory settings, Cobalt(II) phosphide has shown a rapid amperometric response, suggesting its stability and potential for long-term use .
Metabolic Pathways
Its role in the detection of hydrogen peroxide suggests it may interact with metabolic processes related to reactive oxygen species .
Transport and Distribution
Its electrocatalytic properties suggest it may interact with cellular transporters or binding proteins .
Subcellular Localization
Given its role in hydrogen peroxide detection, it may be localized in areas of the cell where reactive oxygen species are present .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) phosphide can be synthesized through several methods, including:
Hydrothermal Method: This involves reacting cobalt acetate with red phosphorus under hydrothermal conditions.
Solid-State Reaction: This method involves the direct reaction of cobalt metal with phosphorus at high temperatures.
Chemical Vapor Deposition: In this method, cobalt and phosphorus precursors are vaporized and then deposited onto a substrate, forming a thin film of cobalt phosphide.
Industrial Production Methods: Industrial production of cobalt(II) phosphide often involves large-scale hydrothermal synthesis due to its simplicity and scalability. The reaction conditions are optimized to produce high-purity cobalt phosphide with desirable properties for specific applications .
Types of Reactions:
Oxidation: Cobalt(II) phosphide can undergo oxidation reactions, forming cobalt oxides and phosphorus oxides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents are used in reduction reactions.
Substitution Reagents: Sulfur and nitrogen sources are used in substitution reactions.
Major Products:
Oxidation Products: Cobalt oxides (CoO, Co₂O₃) and phosphorus oxides (P₂O₅).
Reduction Products: Cobalt metal and elemental phosphorus.
Substitution Products: Cobalt sulfides and cobalt nitrides.
相似化合物的比较
Cobalt(II) phosphide can be compared with other similar compounds, such as:
Nickel Phosphide (Ni₂P): Both cobalt(II) phosphide and nickel phosphide are used as catalysts in hydrogen evolution reactions.
Iron Phosphide (Fe₂P): Iron phosphide is another transition metal phosphide used in catalysis.
Copper Phosphide (Cu₃P): Copper phosphide is used in similar applications but has lower catalytic activity compared to cobalt(II) phosphide.
属性
IUPAC Name |
cobalt(2+);phosphorus(3-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2P/q3*+2;2*-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKCTWKZVGLSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Co+2].[Co+2].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74711 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12134-02-0 |
Source


|
| Record name | Cobalt phosphide (Co2P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the incorporation of Cobalt(II) phosphide hydroxide enhance the photocatalytic activity of g-C3N4 for hydrogen production?
A1: While the provided abstract doesn't delve into the specific mechanism, it suggests that the co-doping of g-C3N4 with Cobalt(II) phosphide hydroxide leads to an improvement in hydrogen production under solar light []. This enhancement can be attributed to several factors, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)



